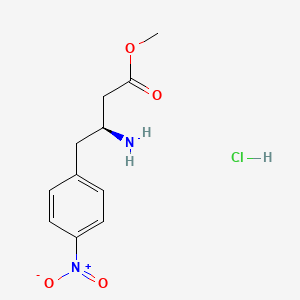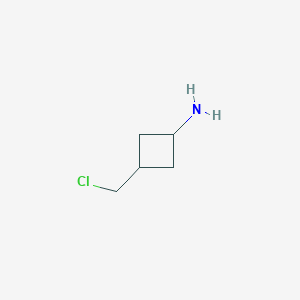
(2S)-1-Aminopropane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-Aminopropane-2-thiol, also known as L-cysteine, is a naturally occurring amino acid containing a thiol group. It is an important building block in the biosynthesis of proteins and is known for its role in various metabolic processes. The thiol group in this compound makes it a crucial component in the formation of disulfide bonds, which are essential for the structural stability of proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2S)-1-Aminopropane-2-thiol can be synthesized through several methods. One common synthetic route involves the reaction of serine with hydrogen sulfide in the presence of a base, such as sodium hydroxide. This reaction produces this compound through a substitution mechanism where the hydroxyl group of serine is replaced by a thiol group.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce this compound. The fermentation process is optimized to maximize yield and purity, and the compound is subsequently extracted and purified using various chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-Aminopropane-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond, resulting in the formation of cystine.
Reduction: Disulfide bonds in cystine can be reduced back to thiol groups, regenerating this compound.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are used.
Substitution: Various alkyl halides and acyl chlorides can be used as substrates for substitution reactions.
Major Products Formed
Oxidation: Cystine
Reduction: this compound
Substitution: Various alkylated or acylated derivatives of this compound
Applications De Recherche Scientifique
(2S)-1-Aminopropane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reducing agent in chemical reactions.
Biology: It plays a crucial role in protein folding and stability, and is used in studies related to enzyme function and structure.
Medicine: this compound is used in the treatment of acetaminophen overdose and as a mucolytic agent to break down mucus in respiratory conditions.
Industry: It is used in the food industry as a dough conditioner and in the cosmetic industry for hair care products.
Mécanisme D'action
The primary mechanism of action of (2S)-1-Aminopropane-2-thiol involves its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property is crucial for maintaining the structural integrity of proteins. In biological systems, this compound acts as a reducing agent, helping to maintain the redox balance within cells. It also serves as a precursor for the synthesis of glutathione, a major antioxidant that protects cells from oxidative damage.
Comparaison Avec Des Composés Similaires
(2S)-1-Aminopropane-2-thiol can be compared with other sulfur-containing amino acids, such as methionine and homocysteine:
Methionine: Unlike this compound, methionine contains a thioether group instead of a thiol group. Methionine is essential for the initiation of protein synthesis and serves as a methyl donor in various biochemical reactions.
Homocysteine: Homocysteine is structurally similar to this compound but contains an additional methylene group. Elevated levels of homocysteine are associated with cardiovascular diseases, whereas this compound is generally considered beneficial for health.
Propriétés
Formule moléculaire |
C3H9NS |
|---|---|
Poids moléculaire |
91.18 g/mol |
Nom IUPAC |
(2S)-1-aminopropane-2-thiol |
InChI |
InChI=1S/C3H9NS/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1 |
Clé InChI |
MHJPNBAEWSRKBK-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](CN)S |
SMILES canonique |
CC(CN)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



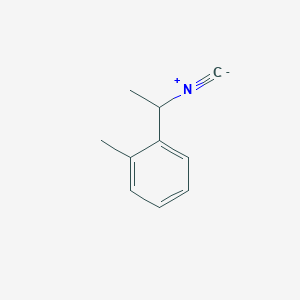
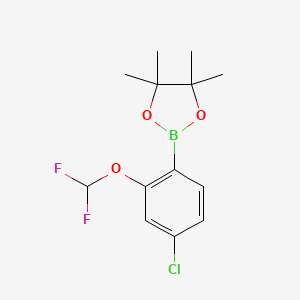
![5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13562372.png)
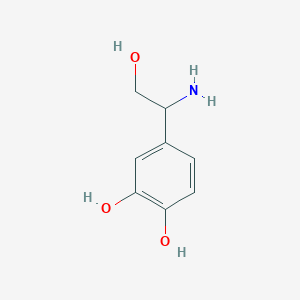
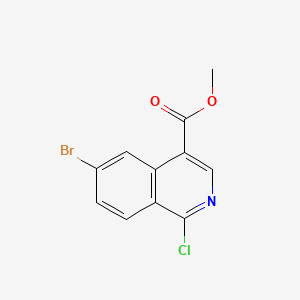
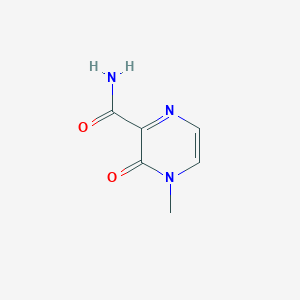
![Rel-methyl (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B13562398.png)
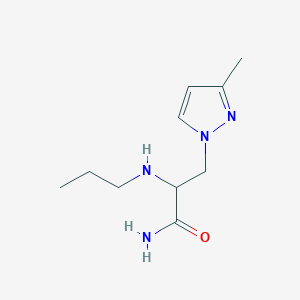
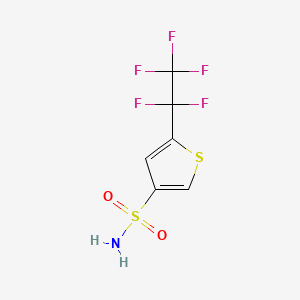

![3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B13562419.png)
